molecular formula C11H19BN2O2 B1396345 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole CAS No. 1487355-92-9

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole

Cat. No.: B1396345
CAS No.: 1487355-92-9
M. Wt: 222.09 g/mol
InChI Key: FFTMJZDZNIVUSW-UHFFFAOYSA-N
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Description

The compound “5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . The specific compound you mentioned also contains a boronate ester group, which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic pyrazole ring and the boronate ester group. The presence of these functional groups would influence the compound’s chemical behavior .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might undergo reactions typical for pyrazoles, such as substitutions or additions. The boronate ester group could potentially be used for cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrazole ring might contribute to its aromaticity and stability, while the boronate ester group might influence its reactivity .

Scientific Research Applications

Synthesis and Characterization in Inorganic Chemistry

  • A study by Guerrero et al. (2008) detailed the synthesis and characterization of metallomacrocyclic palladium(II) complexes with hybrid pyrazole ligands, showcasing the potential of pyrazole derivatives in inorganic chemistry (Guerrero et al., 2008).

Reactions in Organic Chemistry

  • Research by Khachatryan et al. (2017) examined the unusual behavior of 3,5-dimethylpyrazole in the aza-Michael reaction with crotonaldehyde, highlighting the reactivity of pyrazole compounds in organic synthesis (Khachatryan et al., 2017).

Application in Organic Synthesis

  • Štefane and Polanc (2007) reported on the aminolysis of 2,2-difluoro-4-alkoxy-1,3,2-dioxaborinanes, providing a route to β-keto amides and β-enamino carboxamides, demonstrating the use of pyrazole derivatives in organic synthesis (Štefane & Polanc, 2007).

Biological Activity Studies

  • Al-Smaisim (2012) conducted a study on the synthesis, characterization, and biological activity of new 4-substituted-phenyl-3-chloro-1-{5-[(3, 5-dimethyl-1H-pyrazol-1- yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one, indicating the biological relevance of pyrazole-based compounds (Al-Smaisim, 2012).

Molecular Dimer Studies

  • Zheng et al. (2010) explored cooperative N–H···N, N–H···O, and O–H···N bonded molecular dimers of two new 3,5-diaryl-1H-pyrazoles, contributing to our understanding of molecular interactions in pyrazole compounds (Zheng et al., 2010).

Antibacterial and Antioxidant Activities

  • Lynda (2021) researched the synthesis, DFT, molecular docking analysis, and antibacterial and antioxidant activities of tri-substituted pyrazoles, showing the potential of pyrazole derivatives in medicinal chemistry (Lynda, 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target .

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could be numerous, depending on its intended application. It could be studied for its potential uses in organic synthesis, medicinal chemistry, material science, among others .

Properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BN2O2/c1-4-7-14-10(5-6-13-14)12-15-8-11(2,3)9-16-12/h5-6H,4,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTMJZDZNIVUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=NN2CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
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5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole
Reactant of Route 6
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-propyl-1H-pyrazole

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